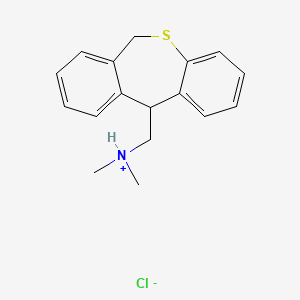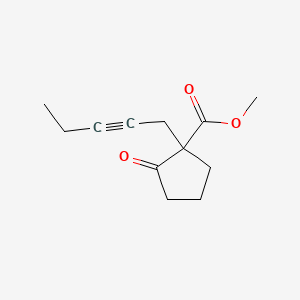
Methyl 2-oxo-1-(2-pentynyl)cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-oxo-1-(2-pentynyl)cyclopentanecarboxylate is a chemical compound with the molecular formula C12H16O3. It is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of a methyl ester group, an oxo group, and a pentynyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-1-(2-pentynyl)cyclopentanecarboxylate typically involves the reaction of cyclopentanone with appropriate reagents to introduce the oxo and pentynyl groups. One common method involves the use of alkynylation reactions, where a pentynyl group is introduced to the cyclopentanone core. The reaction conditions often
Properties
CAS No. |
68480-23-9 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 2-oxo-1-pent-2-ynylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H16O3/c1-3-4-5-8-12(11(14)15-2)9-6-7-10(12)13/h3,6-9H2,1-2H3 |
InChI Key |
HYEFLBYVQZARSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC1(CCCC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


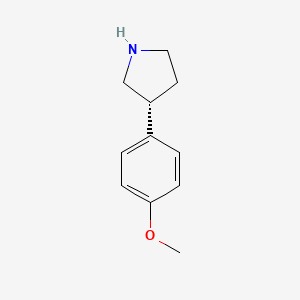
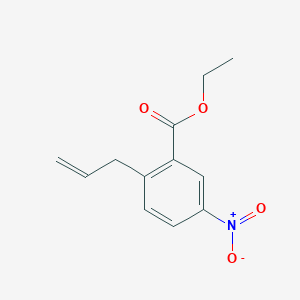
![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)

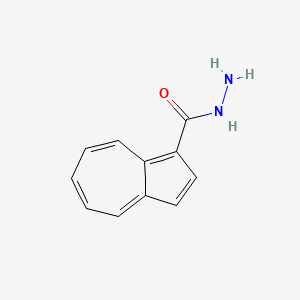


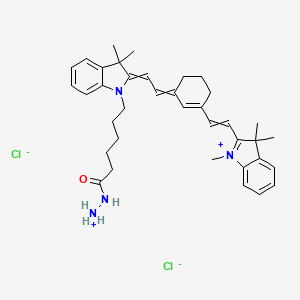
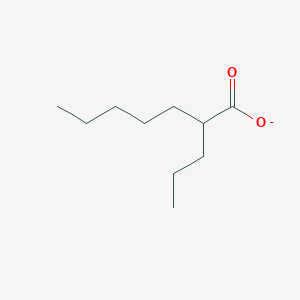

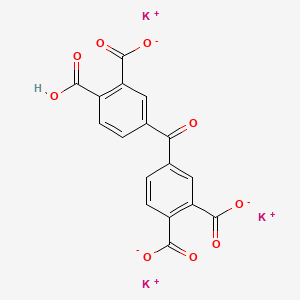
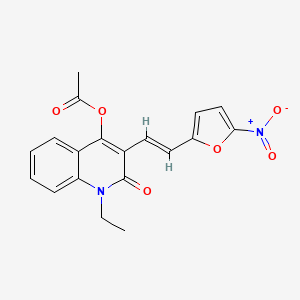
![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
